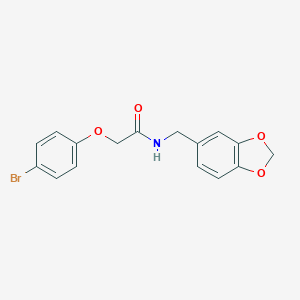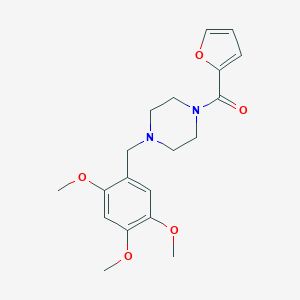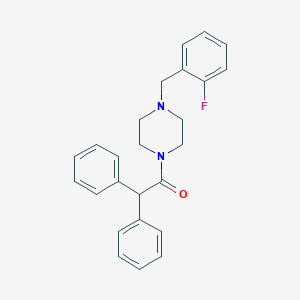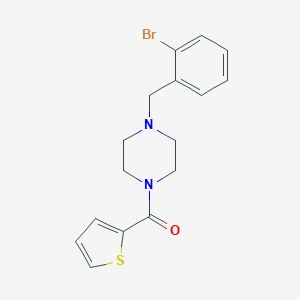
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, also known as BMD-104, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide acts as a partial agonist for certain GPCRs, meaning that it can activate these receptors to a certain extent without fully activating them. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide in lab experiments is its high potency and selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, including the development of more potent and selective analogs, the investigation of its potential use as a treatment for neurological disorders, and the exploration of its role in modulating immune system function. Additionally, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide involves the reaction between 2-(4-bromophenoxy)acetic acid and 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
|---|---|
Molekularformel |
C16H14BrNO4 |
Molekulargewicht |
364.19 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
InChI-Schlüssel |
MVUKOYWQKJAROB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)


![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)